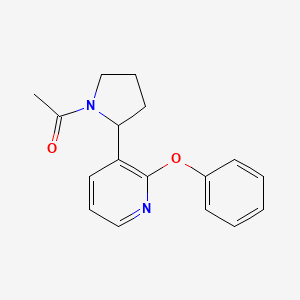

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

説明

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a structurally complex compound featuring a pyrrolidine ring linked to a 2-phenoxypyridinyl moiety and an acetyl group. This architecture combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications in medicinal and synthetic chemistry. Such structural attributes are often leveraged in drug design to optimize target binding and pharmacokinetic properties .

特性

分子式 |

C17H18N2O2 |

|---|---|

分子量 |

282.34 g/mol |

IUPAC名 |

1-[2-(2-phenoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C17H18N2O2/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3 |

InChIキー |

KTPQTIIEZWAXLH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

1-(2-(2-フェノキシピリジン-3-イル)ピロリジン-1-イル)エタノンの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。

ピロリジン環の形成: これは、適切な前駆体を特定の条件下で環化させることで達成できます。

フェノキシピリジン部分の付着: この手順では、ピロリジン環をフェノキシピリジン誘導体とカップリングし、多くの場合、パラジウム触媒によるクロスカップリング反応を使用します。

エタノン基の導入:

工業的な生産方法は、これらの手順を最適化して収率と純度を高めることを伴い、多くの場合、自動合成装置と厳格な反応制御パラメータを使用します .

化学反応の分析

1-(2-(2-フェノキシピリジン-3-イル)ピロリジン-1-イル)エタノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化でき、対応するケトンまたはカルボン酸を生成します。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールやアミンを生成します。

置換: 求核置換反応はピリジン環で起こり、ハロゲンまたはハロゲン化剤などの試薬を使用してハロゲン化誘導体を形成できます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:パラジウム、銅)、特定の温度および圧力条件が含まれます .

科学研究の応用

1-(2-(2-フェノキシピリジン-3-イル)ピロリジン-1-イル)エタノンは、科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: この化合物は、抗菌、抗ウイルス、抗がん特性など、潜在的な生物学的活性を研究しています。

医学: 神経疾患やがんなど、さまざまな病気の治療における治療薬としての可能性を探求する研究が進んでいます。

科学的研究の応用

Pharmacological Applications

1. Neurological Disorders:

Research indicates that 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that it may influence serotonin and dopamine pathways, which are critical in mood regulation.

2. Antimicrobial Properties:

The compound's structural features may impart antimicrobial properties. Initial investigations suggest that it could be effective against various bacterial strains, warranting further exploration into its potential as an antibiotic agent.

3. Anticancer Activity:

There is emerging evidence that 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits anticancer properties. Studies have indicated its ability to inhibit the proliferation of certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Synthesis and Mechanism of Action

The synthesis of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves several chemical reactions, including substitution and oxidation processes. Common reagents used in these reactions include sodium hydroxide for substitution and potassium permanganate for oxidation. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets.

Case Studies and Research Findings

Several studies have been conducted to assess the therapeutic potential of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone:

-

Antidepressant Effects:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, indicating its potential for treating mood disorders . -

Antimicrobial Activity:

Research conducted at El-Menoufia University highlighted the compound's efficacy against specific bacterial strains, suggesting its use as a template for developing new antibiotics . -

Cancer Cell Inhibition:

A recent investigation found that this compound inhibited the growth of breast cancer cells in vitro, prompting further studies into its mechanisms and therapeutic applications in oncology .

作用機序

1-(2-(2-フェノキシピリジン-3-イル)ピロリジン-1-イル)エタノンの作用機序は、特定の分子標的および経路との相互作用を伴います。

分子標的: 酵素、受容体、その他のタンパク質と相互作用し、それらの活性を調節してさまざまな生物学的効果をもたらす可能性があります。

類似化合物の比較

1-(2-(2-フェノキシピリジン-3-イル)ピロリジン-1-イル)エタノンは、次のような他の類似化合物と比較できます。

ピロリジン誘導体: ピロリジン-2-オンやピロリジン-2,5-ジオンなどの化合物は、構造的に類似していますが、生物学的活性と用途が異なります。

フェノキシピリジン誘導体: これらの化合物は、類似の芳香族構造を持っていますが、反応性と機能特性が異なる場合があります。

1-(2-(2-フェノキシピリジン-3-イル)ピロリジン-1-イル)エタノンのユニークさは、その組み合わせられた構造的特徴にあり、独自の化学的および生物学的特性を与えています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2)

- Structure: Simpler analogue with phenyl and pyridinyl groups directly attached to the ethanone core.

- Key Differences: Lacks the pyrrolidine ring and phenoxy substituent.

- The phenyl-pyridinyl arrangement may enhance aromatic stacking but offers fewer hydrogen-bonding sites compared to the phenoxypyridine group in the target compound .

1-(3-Hydroxypyridin-2-yl)ethanone (CAS 13210-29-2)

- Structure: Features a hydroxyl group on the pyridine ring instead of a phenoxy substituent.

- The phenoxy group in the target compound enhances lipophilicity, favoring membrane permeability .

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure : Contains methoxy and pyrrolidinyl substituents on the pyridine ring.

- Key Differences: Methoxy is electron-withdrawing, altering pyridine's electron density and reactivity. The target compound's phenoxy group provides bulkier aromatic character, which may improve binding to hydrophobic pockets in biological targets .

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 123958-87-2)

- Structure : Pyrrolidine ring substituted with a hydroxymethyl group.

- Key Differences: The hydroxymethyl group introduces polarity and stereochemical specificity (R-configuration), contrasting with the target compound's bulky 2-phenoxypyridinyl substituent. This difference may influence both pharmacokinetics (e.g., solubility) and target selectivity .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

生物活性

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, with the CAS number 1352493-90-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

The molecular formula of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is , with a molecular weight of 282.34 g/mol. Its structure includes a pyridine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1352493-90-3 |

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

Biological Activity Overview

Research indicates that compounds containing phenoxypyridine and pyrrolidine moieties exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Studies suggest potential applications in cancer therapy through mechanisms like apoptosis induction.

- Neuroprotective Effects : Compounds similar to this structure have been explored for neuroprotective roles.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyridine derivatives, finding that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

In a recent investigation, a series of phenoxypyridine derivatives were synthesized and tested for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrrolidine-based compounds. The research highlighted that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

The biological activity of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone may be linked to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for neurotransmitter receptors, impacting neuronal signaling.

- Cell Cycle Regulation : By affecting cell cycle proteins, it may induce cell cycle arrest in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。